N-(1-Deoxy-D-fructosyl)-L-proline
N-(1-Deoxy-D-fructosyl)-L-proline
Brand Name:
Vulcanchem
CAS No.:
29118-61-4
VCID:
VC21176599
InChI:
InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1
SMILES:
C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O
Molecular Formula:
C₁₁H₁₉NO₇
Molecular Weight:
277.27 g/mol
N-(1-Deoxy-D-fructosyl)-L-proline
CAS No.: 29118-61-4
Cat. No.: VC21176599
Molecular Formula: C₁₁H₁₉NO₇
Molecular Weight: 277.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29118-61-4 |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₇ |
| Molecular Weight | 277.27 g/mol |
| IUPAC Name | (2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1 |
| Standard InChI Key | QQBMYMKLRZUCDK-JZKKDOLYSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O |
| SMILES | C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O |
| Canonical SMILES | C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator